

Spectral Profile of 5-Bromo-3-methylpicolinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-3-methylpicolinonitrile**

Cat. No.: **B176418**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound **5-Bromo-3-methylpicolinonitrile** (CAS No. 156072-86-5). Aimed at researchers, scientists, and professionals in drug development, this document compiles available experimental and predicted spectral data, details experimental methodologies, and presents a logical workflow for its synthesis.

Compound Overview

5-Bromo-3-methylpicolinonitrile is a substituted pyridine derivative with the molecular formula $C_7H_5BrN_2$ and a molecular weight of 197.03 g/mol. Its structure incorporates a pyridine ring, a bromo group, a methyl group, and a nitrile group, making it a valuable building block in medicinal chemistry and materials science. Accurate spectral characterization is crucial for its identification and use in further synthetic applications.

Spectral Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-Bromo-3-methylpicolinonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules.

¹H NMR Spectral Data

The experimental ¹H NMR spectrum of **5-Bromo-3-methylpicolinonitrile** was obtained in deuterated chloroform (CDCl₃).

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.55	s	1H	H-6
7.64	s	1H	H-4
2.54	s	3H	-CH ₃

¹³C NMR Spectral Data (Predicted)

Due to the absence of publicly available experimental ¹³C NMR data, the following chemical shifts are predicted based on computational models and known substituent effects on the pyridine ring.

Chemical Shift (δ) ppm	Assignment
151.2	C-6
149.8	C-2
141.5	C-4
133.0	C-3
120.1	C-5
116.8	-CN
18.5	-CH ₃

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum of **5-Bromo-3-methylpicolinonitrile** is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3050	Aromatic C-H	Stretching
~2920	Methyl C-H	Stretching
~2230	Nitrile (-C≡N)	Stretching
~1580, 1470	Aromatic C=C	Stretching
~1050	C-Br	Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Key MS Data

Parameter	Value
Molecular Formula	C ₇ H ₅ BrN ₂
Exact Mass	195.96 g/mol
Molecular Ion [M] ⁺	m/z ≈ 196 & 198 (due to ⁷⁹ Br and ⁸¹ Br isotopes in ~1:1 ratio)

Predicted Fragmentation Pattern

The fragmentation of **5-Bromo-3-methylpicolinonitrile** under electron ionization is predicted to involve the following key steps:

- Loss of Br[•]: A significant fragment at m/z ≈ 117, corresponding to the loss of the bromine radical.
- Loss of HCN: A fragment resulting from the cleavage of the nitrile group as hydrogen cyanide.
- Loss of CH₃[•]: Fragmentation involving the loss of the methyl radical.

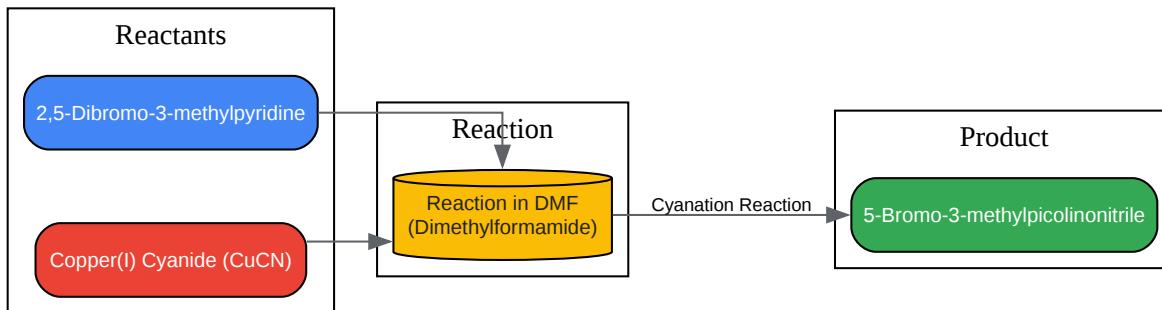
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **5-Bromo-3-methylpicolinonitrile** is dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 300 MHz (or higher) NMR spectrometer is used.
- ^1H NMR Acquisition: Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope. Proton decoupling is employed to simplify the spectrum.

IR Spectroscopy


- Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition: The spectrum is typically recorded over the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

- Instrumentation: A mass spectrometer with an electron ionization (EI) source.
- Sample Introduction: The sample is introduced via a direct insertion probe or a gas chromatograph.
- Analysis: The mass spectrum is recorded, showing the molecular ion peak and various fragment ions.

Synthesis Workflow

The synthesis of **5-Bromo-3-methylpicolinonitrile** is a key process for its availability for research and development. A common synthetic route is outlined below.

[Click to download full resolution via product page](#)

Caption: Synthesis of **5-Bromo-3-methylpicolinonitrile**.

This technical guide serves as a foundational resource for the spectral properties and synthesis of **5-Bromo-3-methylpicolinonitrile**. The provided data and protocols are intended to support the ongoing research and development efforts within the scientific community.

- To cite this document: BenchChem. [Spectral Profile of 5-Bromo-3-methylpicolinonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b176418#5-bromo-3-methylpicolinonitrile-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com